molecular formula C19H23N3O6S3 B4309185 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

Cat. No.: B4309185
M. Wt: 485.6 g/mol
InChI Key: JYUUZTOURXKXIH-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a benzothiazole ring, a sulfonamide group, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, introduction of the sulfonamide group, and the attachment of the diethylamino group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the methoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in biochemical assays to study enzyme activity or as a probe to investigate biological pathways.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-iodobenzamide
  • N-[5-[(Diethylamino)sulfonyl]-2-methoxyphenyl]acetamide

Uniqueness

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research or industrial applications.

Properties

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methyl-2-oxo-1,3-benzothiazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S3/c1-5-22(6-2)31(26,27)14-8-10-17(28-4)15(11-14)20-30(24,25)13-7-9-16-18(12-13)29-19(23)21(16)3/h7-12,20H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUUZTOURXKXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
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N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
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N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
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N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
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N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
Reactant of Route 6
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N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

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